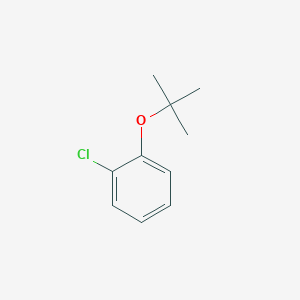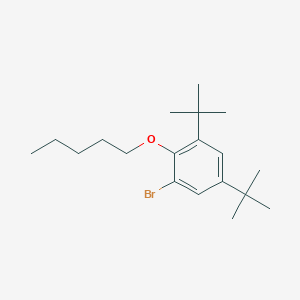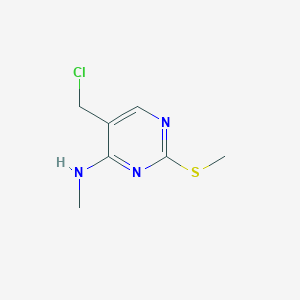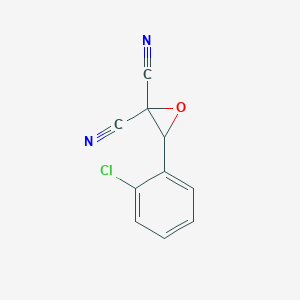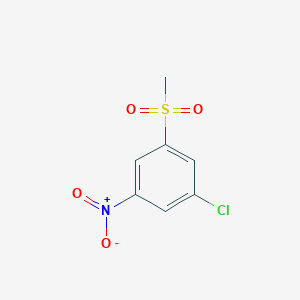
1-Chloro-3-(methanesulfonyl)-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(methanesulfonyl)-5-nitrobenzene is an organic compound with the molecular formula C7H6ClNO4S It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methanesulfonyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(methanesulfonyl)-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-3-(methanesulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-(methanesulfonyl)-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen atmosphere.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-chloro-3-(methanesulfonyl)-5-aminobenzene.
Oxidation: Formation of sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(methanesulfonyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-chloro-3-(methanesulfonyl)-5-nitrobenzene exerts its effects depends on the specific reaction or application. For example:
Nucleophilic Substitution: The chlorine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Reduction: The nitro group is reduced via a series of electron transfer steps, leading to the formation of an amino group.
Oxidation: The methanesulfonyl group undergoes oxidation, resulting in the formation of sulfone derivatives.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(methanesulfonyl)-5-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-3-(methanesulfonyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1-Chloro-4-(methanesulfonyl)-2-nitrobenzene: Positional isomer with different reactivity and properties.
1-Bromo-3-(methanesulfonyl)-5-nitrobenzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62606-14-8 |
|---|---|
Molekularformel |
C7H6ClNO4S |
Molekulargewicht |
235.65 g/mol |
IUPAC-Name |
1-chloro-3-methylsulfonyl-5-nitrobenzene |
InChI |
InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 |
InChI-Schlüssel |
JODICKQEXNVUDV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
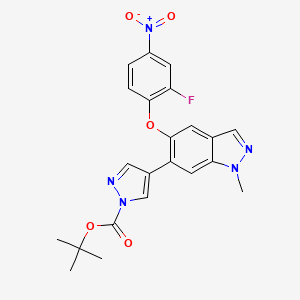
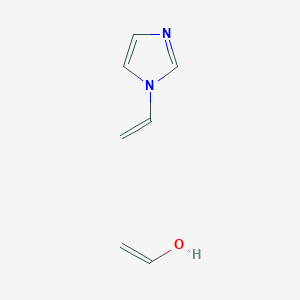


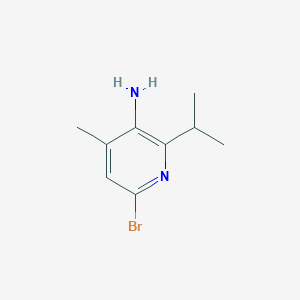
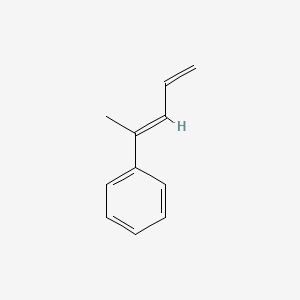
![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
